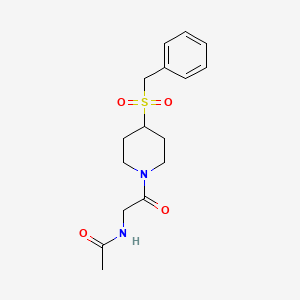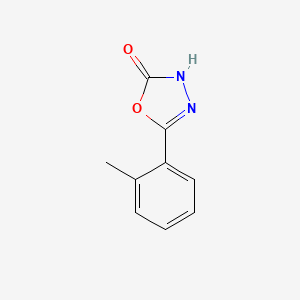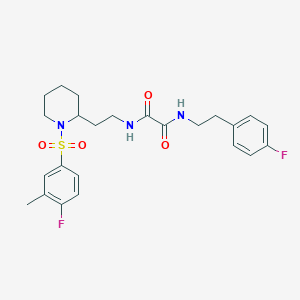
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a useful research compound. Its molecular formula is C24H29F2N3O4S and its molecular weight is 493.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Applications
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a compound with potential applications in various scientific research fields. However, the specific name provided does not directly match any known compound in the retrieved scientific literature. Instead, the search yielded information on closely related chemical structures and their applications, which may provide insight into the type of research and applications that compounds with similar functional groups and structural features might be involved in.
Potential Areas of Application
Insecticide Development : Compounds with similar sulfonyl and fluorophenyl groups have been researched for their insecticidal properties. For example, flubendiamide, which features a unique chemical structure with novel substituents like a sulfonylalkyl group, has shown extremely strong insecticidal activity especially against lepidopterous pests including resistant strains. Such compounds are considered for controlling lepidopterous insects as part of integrated pest management programs (Tohnishi et al., 2005).
Pharmaceutical Research : Arylsulfonamide derivatives, which are structurally related to the compound , have been studied for their α1-adrenoceptor antagonistic properties with potential applications in treating conditions like hypertension or disorders related to α1-adrenoreceptors (Rak et al., 2016).
Anticancer Research : Some piperidine derivatives have been synthesized and evaluated as anticancer agents. Their study involves understanding the chemical interactions at the molecular level that can inhibit cancer cell growth, highlighting the potential of such compounds in developing new cancer treatments (Rehman et al., 2018).
Neuropharmacology : The role of specific receptors in compulsive behaviors and disorders has been studied using compounds that can selectively antagonize these receptors. For instance, research on orexin-1 receptor mechanisms and their effects on compulsive food consumption offers insights into potential treatments for binge eating and other eating disorders (Piccoli et al., 2012).
Organic Synthesis and Catalysis : The development of novel methods for the enantioselective fluorination of aliphatic aldehydes showcases the application of similar compounds in facilitating chemical transformations, which is critical in pharmaceutical manufacturing and material science (Li et al., 2014).
properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(4-fluorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2N3O4S/c1-17-16-21(9-10-22(17)26)34(32,33)29-15-3-2-4-20(29)12-14-28-24(31)23(30)27-13-11-18-5-7-19(25)8-6-18/h5-10,16,20H,2-4,11-15H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRILJTVRUGYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

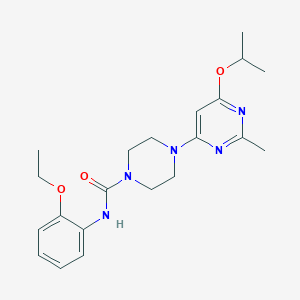
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2720829.png)

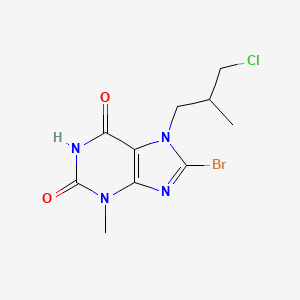
![4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2720832.png)
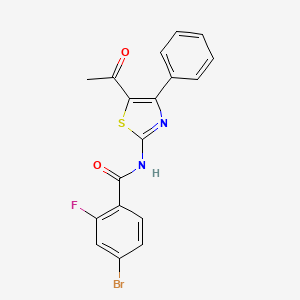

![{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B2720838.png)
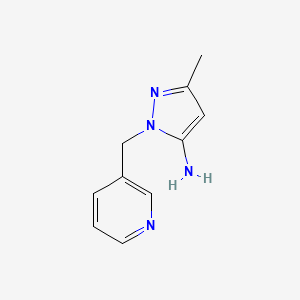
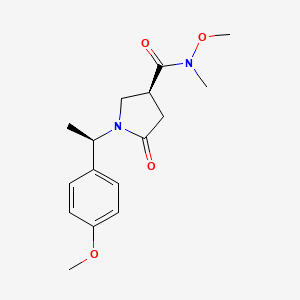

![6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2720844.png)
